molecular formula C19H11FN6O B2989697 1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline CAS No. 1251590-12-1

1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline

Cat. No.: B2989697
CAS No.: 1251590-12-1
M. Wt: 358.336
InChI Key: FPNGUXAKEMOOIR-UHFFFAOYSA-N
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Description

1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline is a complex organic compound that combines various functional groups, including isoquinoline, oxadiazole, and triazole moieties. These structures grant the compound a unique set of chemical properties, making it a subject of interest in various fields such as chemistry, biology, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline typically involves multiple steps:

  • Formation of 1-(3-fluorophenyl)-1H-1,2,3-triazole: : This can be achieved through a click reaction between 3-fluorophenyl azide and an alkyne.

  • Synthesis of 1,2,4-oxadiazole ring: : This step often involves the cyclization of appropriate precursors in the presence of dehydrating agents.

  • Coupling of isoquinoline: : The final step involves the coupling of the formed 1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole intermediate with an isoquinoline derivative under suitable reaction conditions, such as a palladium-catalyzed cross-coupling.

Industrial Production Methods

The industrial-scale production of this compound would follow similar synthetic routes but would require optimization for larger scale operations. Parameters such as temperature control, solvent selection, and purification techniques are critical for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline can undergo various types of reactions, including:

  • Oxidation: : Conversion of functional groups to higher oxidation states.

  • Reduction: : Reduction of oxadiazole or triazole rings under specific conditions.

  • Substitution: : Nucleophilic or electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or dichloromethane.

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Utilizing halogenating agents or nucleophiles depending on the desired substitution pattern.

Major Products Formed

The major products depend on the specific reaction. For example, oxidation might yield various oxidized intermediates, while substitution reactions could introduce different functional groups onto the aromatic rings.

Scientific Research Applications

1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline has significant potential in scientific research due to its multifaceted chemical structure:

  • Chemistry: : Studied for its unique electronic properties and reactivity.

  • Biology: : Investigated for its potential as a ligand in biochemical assays.

  • Medicine: : Explored for its possible therapeutic applications, including antimicrobial and anticancer activities.

  • Industry: : Used in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action for compounds like 1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline often involves interactions with molecular targets such as enzymes or receptors:

  • Molecular Targets: : Potential targets include kinases, proteases, and other enzymes.

  • Pathways Involved: : The compound can modulate various biochemical pathways, such as signal transduction or metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to similar compounds, 1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline stands out due to its unique combination of functional groups:

  • Fluorophenyl-1H-1,2,3-triazole: : Adds specificity and enhances binding affinity in biological systems.

  • 1,2,4-Oxadiazole: : Contributes to the electronic properties and stability of the molecule.

  • Isoquinoline: : Provides a rigid framework and potential for additional functionalization.

List of Similar Compounds

  • 1-{3-[1-phenyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline

  • 1-{3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline

  • 1-{3-[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline

Properties

IUPAC Name

3-[1-(3-fluorophenyl)triazol-4-yl]-5-isoquinolin-1-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN6O/c20-13-5-3-6-14(10-13)26-11-16(23-25-26)18-22-19(27-24-18)17-15-7-2-1-4-12(15)8-9-21-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNGUXAKEMOOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=NC(=NO3)C4=CN(N=N4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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